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Compound of Interest

Compound Name: PF CBP1

Cat. No.: B1574530 Get Quote

Executive Summary
For researchers investigating the epigenetic "reader" function of CBP/p300:

Select PF-CBP1 if your primary focus is phenotypic cytotoxicity and transcriptional

suppression in oncology models (specifically DLBCL and prostate cancer). It exhibits

superior single-agent efficacy and a more favorable pharmacokinetic profile for in vivo tumor

growth inhibition.

Select I-CBP112 if you are studying mechanistic differentiation, chromatin remodeling

dynamics, or chemo-sensitization. It is the established "gold standard" structural probe for

biophysical assays (crystallography, NMR) and serves as an excellent tool for dissecting the

allosteric interplay between the bromodomain and HAT domains.

Chemical & Pharmacological Profile
Both compounds are acetyl-lysine (Kac) competitive inhibitors. However, they belong to distinct

chemical scaffolds, influencing their binding kinetics and solubility profiles.
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Feature PF-CBP1 I-CBP112

Chemical Class Benzimidazole derivative Benzoxazepine

Target CBP / p300 Bromodomains CBP / p300 Bromodomains

CBP Potency (IC50) 125 nM ~170 nM

p300 Potency (IC50) 363 nM ~600 nM

Binding Affinity (Kd) < 50 nM (High Affinity) 151 nM (CBP) / 167 nM (p300)

Selectivity (vs. BET) >139-fold (vs. BRD4) >100-fold (vs. BRD4)

Primary Cellular Effect
Cytotoxicity (Apoptosis/G1

Arrest)

Differentiation / Chemo-

sensitization

In Vivo Application
Validated (Xenograft growth

inhibition)

Limited (PK/Solubility

challenges)

Analytic Insight: PF-CBP1 demonstrates slightly higher biochemical potency and a sharper

distinction between CBP and p300 compared to I-CBP112. Crucially, PF-CBP1's

physicochemical properties allow for higher oral bioavailability, making it the superior choice for

in vivo efficacy studies.

Mechanistic Deep Dive
Mode of Action: The "Reader" Blockade
Both compounds function by displacing CBP/p300 from acetylated chromatin. CBP/p300 are

transcriptional co-activators; their bromodomains "read" acetylated histones (e.g., H3K18ac,

H3K27ac) to anchor the transcription machinery to promoters and enhancers of oncogenes like

MYC, BCL6, and IRF4.
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PF-CBP1 acts as a classic antagonist, swiftly reducing chromatin occupancy at super-

enhancers, leading to the collapse of oncogenic transcriptional programs.

I-CBP112 has been shown in specific nucleosomal assays to induce a conformational

change that can paradoxically stimulate the HAT catalytic activity on H3K18 in cell-free

systems, suggesting a complex allosteric modulation. However, in cellular contexts, it

primarily functions as a functional inhibitor of transcription.

Pathway Visualization
The following diagram illustrates the blockade of the pathogenic signaling axis common in

Diffuse Large B-Cell Lymphoma (DLBCL) and Prostate Cancer.
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Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9][10] Both compounds compete with

acetylated lysine residues, displacing CBP/p300 from chromatin and silencing oncogenic

drivers.

Efficacy Analysis
PF-CBP1: The Cytotoxic Specialist
PF-CBP1 is engineered for potency. In DLBCL cell lines (OCI-LY10, SU-DHL4), it drives a clear

G1 cell cycle arrest followed by apoptosis.

Key Data: In OCI-LY10 xenografts, oral administration (50 mg/kg BID) resulted in ~60%

tumor growth inhibition.

Application: Use for "Kill Curves," xenograft studies, and assessing direct transcriptional

collapse of super-enhancer driven genes.

I-CBP112: The Functional Probe
I-CBP112 is often less cytotoxic as a single agent but highly effective at inducing differentiation

(e.g., in MLL-fusion leukemias).

Key Data: Sensitizes multidrug-resistant cells to chemotherapy (e.g., Doxorubicin) by

downregulating ABC transporters.[7]

Application: Use for combinatorial screens (e.g., with BET inhibitors or chemotherapy),

structural biology, and studying differentiation markers without immediate massive cell death.

Experimental Protocol: TR-FRET Binding Assay
To validate the potency of these inhibitors in your specific system, a Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This

assay measures the disruption of the interaction between the CBP bromodomain and an

acetylated peptide.[7]
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Figure 2: TR-FRET Competition Assay Workflow. A decrease in FRET signal indicates

successful displacement of the peptide by the inhibitor.

Step-by-Step Methodology
Buffer Prep: Use a standard assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.05%

CHAPS, 1 mM DTT).

Protein Mix: Dilute His-tagged CBP bromodomain (final conc. 50 nM) and Biotinylated-

H4(K5ac/K8ac/K12ac/K16ac) peptide (final conc. 100 nM).

Detection Mix: Add Europium-cryptate labeled anti-His antibody and XL665-labeled

Streptavidin.

Compound Addition: Dispense PF-CBP1 or I-CBP112 (10-point dose response, starting at

10 µM) into 384-well plates.

Reaction: Add Protein/Peptide/Detection mix to wells.

Incubate: 1 hour at Room Temperature in the dark.

Measurement: Read on a microplate reader (e.g., EnVision). Calculate the ratio of acceptor

(665 nm) to donor (620 nm) emission.

Validation: The IC50 should align with Table 1 values. If IC50 > 1 µM, check protein integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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